Potassium trifluoro[(3-methylphenyl)methyl]boranuide
Description
Potassium trifluoro[(3-methylphenyl)methyl]boranuide (C₈H₉BF₃K) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its structure comprises a benzyl group substituted with a meta-methyl group on the aromatic ring, coordinated to a trifluoroborate anion and a potassium counterion. This compound is valued for its stability, ease of handling, and compatibility with diverse coupling partners.
Properties
IUPAC Name |
potassium;trifluoro-[(3-methylphenyl)methyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-7-3-2-4-8(5-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCJQWTNMEYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC(=C1)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707202-97-8 | |
| Record name | potassium trifluoro[(3-methylphenyl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(3-methylphenyl)methyl]boranuide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl bromide with potassium trifluoroborate in the presence of a palladium catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(3-methylphenyl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions often require specific temperatures and inert atmospheres to proceed efficiently.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, potassium trifluoro[(3-methylphenyl)methyl]boranuide is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, making it a crucial tool in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are less documented, its derivatives and related compounds are often explored for their potential in drug discovery and development. The ability to form complex molecules through cross-coupling reactions makes it valuable in synthesizing biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its stability and reactivity make it a versatile reagent for various industrial applications.
Mechanism of Action
The mechanism of action of potassium trifluoro[(3-methylphenyl)methyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. This complex undergoes oxidative addition, transmetallation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The meta-methyl substituent distinguishes this compound from analogs with para-methyl or halogenated aryl groups. For example:
Data Table 1: Substituent Comparison
| Compound Name | Substituent | CAS Number | Molecular Weight | Purity | Reactivity Trend (vs. Target) |
|---|---|---|---|---|---|
| Potassium trifluoro[(3-methylphenyl)methyl]boranuide | 3-Me | Not explicitly provided | ~212.17 | 95–98% | Baseline |
| Potassium trifluoro[(4-methylphenyl)methyl]boranuide | 4-Me | 1422539-95-4 | ~212.17 | 97% | Higher coupling efficiency |
| Potassium trifluoro[(3-fluorophenyl)methyl]boranuide | 3-F | 2126821-95-0 | ~216.01 | 98% | More electrophilic boron |
Heterocyclic and Alkenyl Analogs
Compounds with non-aromatic substituents exhibit distinct reactivity:
- Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate(1-) (C₄H₅BF₃KN₂, 188.002 g/mol) features a pyrazole ring, enhancing solubility in polar solvents but reducing thermal stability compared to aryl-substituted borates .
- Potassium vinyltrifluoroborate (C₂H₃BF₃K, 135.94 g/mol) is highly reactive in couplings but prone to decomposition under acidic conditions, unlike the more stable benzyl-substituted target compound .
Data Table 2: Functional Group Comparison
| Compound Name | Functional Group | Molecular Weight | Stability | Key Application |
|---|---|---|---|---|
| This compound | Aryl (benzyl) | ~212.17 | High | Biphenyl synthesis |
| Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate(1-) | Heterocyclic | 188.002 | Moderate | Drug candidate synthesis |
| Potassium vinyltrifluoroborate | Alkenyl | 135.94 | Low | Alkene functionalization |
Electronic and Steric Modulation
- Electron-withdrawing groups (e.g., nitro in Potassium 3-nitrophenyltrifluoroborate , CAS 850623-64-2) increase boron’s electrophilicity, accelerating oxidative addition in cross-couplings but reducing shelf life .
- Methoxy-substituted analogs (e.g., Potassium trifluoro(3-methoxypropyl)boranuide , C₄H₉BF₃KO) exhibit improved solubility in ethers and alcohols, whereas the target’s methyl group favors lipophilic media .
Biological Activity
Potassium trifluoro[(3-methylphenyl)methyl]boranuide, with the molecular formula CHBF, is a member of the organotrifluoroborate family. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, and its biological activity, which is an area of growing interest in medicinal chemistry.
- Molecular Formula : CHBF
- SMILES : B-(F)(F)F
- InChI : InChI=1S/C8H9BF3/c1-7-3-2-4-8(5-7)6-9(10,11)12/h2-5H,6H2
This compound features a boron atom bonded to a trifluoromethyl group and a 3-methylphenyl group, which may influence its reactivity and interaction with biological systems.
The biological activity of this compound is largely attributed to its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. The mechanism involves:
- Oxidative Addition : The organotrifluoroborate reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
- Transmetalation : The organotrifluoroborate transfers its aryl group to the palladium complex.
- Reductive Elimination : The biaryl product is formed, regenerating the palladium catalyst.
These reactions are crucial for synthesizing compounds with significant biological activities, including anticancer and anti-inflammatory properties.
Cross-Coupling Reactions
A study demonstrated the successful application of this compound in various cross-coupling reactions. The optimal conditions included using palladium catalysts and bases like potassium carbonate under an inert atmosphere at elevated temperatures (50-100°C). The yields of biaryl products were significantly enhanced when using this compound as a reagent .
Comparative Analysis
The efficacy of this compound can be compared with other similar compounds:
| Compound Name | Yield (%) | Reaction Conditions |
|---|---|---|
| Potassium trifluoro[(4-fluorophenyl)methyl]boranuide | 68% | Pd(OAc), CsCO, 100°C |
| Potassium thiophene-3-trifluoroborate (RBFK) | Not specified | Various conditions tested |
This table illustrates that while yields vary among different organotrifluoroborates, this compound shows promising potential as a versatile reagent in organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
